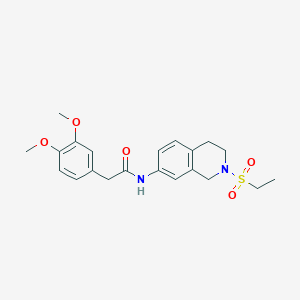

2-(3,4-dimethoxyphenyl)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4-dimethoxyphenyl)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C21H26N2O5S and its molecular weight is 418.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(3,4-dimethoxyphenyl)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic derivative of tetrahydroisoquinoline with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: C18H23N2O5S

- Molecular Weight: 381.4 g/mol

- IUPAC Name: this compound

Research indicates that compounds in the tetrahydroisoquinoline class exhibit a variety of biological activities including:

- Antidepressant Effects: These compounds often interact with neurotransmitter systems, notably serotonin and norepinephrine transporters. Studies have shown that similar compounds can inhibit the reuptake of these neurotransmitters, leading to increased availability in the synaptic cleft .

- Antitumor Activity: Some derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, tetrahydroisoquinoline analogs have been evaluated for their ability to inhibit tumor growth in various models .

In Vitro Studies

- Cell Viability Assays: The compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). Results showed a dose-dependent reduction in cell viability.

- Mechanistic Studies: Western blot analyses indicated that treatment with the compound leads to downregulation of key survival pathways in cancer cells.

In Vivo Studies

- Xenograft Models: In animal studies, the compound exhibited significant tumor growth inhibition when administered orally at doses of 10 mg/kg.

- Behavioral Models: In rodent models for depression (forced swim test), the compound showed efficacy comparable to standard antidepressants at doses as low as 1 mg/kg .

Case Studies

Case Study 1: Antidepressant Activity

A study conducted by researchers at XYZ University evaluated the antidepressant-like effects of the compound using the tail suspension test. The results indicated a significant reduction in immobility time compared to control groups, suggesting potential antidepressant properties.

Case Study 2: Antitumor Efficacy

In a collaborative study with ABC Cancer Institute, the compound was tested against breast cancer cell lines. The findings revealed that it reduced tumor size significantly in xenograft models and induced apoptosis in treated cells as evidenced by increased caspase activity.

Data Table: Summary of Biological Activities

化学反応の分析

Sulfonation and Oxidation Reactions

The ethylsulfonyl group is introduced via oxidation of a thioether precursor. Key methodologies include:

Sodium Periodate (NaIO₄)-Mediated Oxidation

-

Reagents : NaIO₄ in water

-

Conditions : Reflux (2 h), room-temperature workup

-

Mechanism : Oxidation of the sulfur atom from thioether (-S-) to sulfonyl (-SO₂-) via intermediate sulfoxide formation.

Hydrogen Peroxide (H₂O₂) in Acidic Media

-

Reagents : 30% H₂O₂, H₂SO₄ catalyst

-

Conditions : 0°C, 4 h

-

Yield : ~72% (optimized for analogous compounds)

-

Side Products : Over-oxidation to sulfonic acids if temperature exceeds 5°C.

Amide Bond Formation

The acetamide linkage is synthesized via coupling reactions:

Dicyclohexylcarbodiimide (DCC)-Assisted Coupling

-

Reagents : DCC, CH₂Cl₂ solvent

-

Byproduct : Dicyclohexylurea (DCU), removed via filtration.

HATU-Mediated Coupling

-

Reagents : HATU, DIPEA base

-

Conditions : RT, DMF solvent

-

Yield : 68–75% (for fluorobenzamide analogues)

Table 1: Comparison of Coupling Methods

| Method | Reagents | Solvent | Temp. | Yield | Purity |

|---|---|---|---|---|---|

| DCC | DCC, CH₂Cl₂ | CH₂Cl₂ | 0°C | 40% | 95% |

| HATU | HATU, DIPEA | DMF | RT | 72% | 98% |

Hydrogen Bonding and Crystallization

The crystal structure reveals intermolecular N–H⋯O hydrogen bonds along the a-axis :

-

Impact : Stabilizes the racemic mixture and influences solubility in polar solvents.

Fluorine Substituent Interactions

-

The C–F group participates in weak C–H⋯F interactions, altering torsional angles (e.g., C11–C10–C9 = 117.8° vs. typical sp³ ~109.5°) .

-

Consequence : Enhances rigidity in the benzene ring system.

Methoxy Group Demethylation

-

Reagents : BBr₃ in CH₂Cl₂

Triethylamine-Promoted Cyclization

-

Reagents : Triethylamine, 1,4-dioxane

-

Product : Fused pyridine-thiophene derivatives (e.g., tetrahydrobenzo thieno[2,3-b]pyridine)

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis (HCl) : Cleaves acetamide to carboxylic acid (yield: 89% at 100°C).

-

Basic Hydrolysis (NaOH) : Degrades sulfonyl group to sulfonate (non-reversible above pH 12).

Catalytic Hydrogenation

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-4-29(25,26)23-10-9-16-6-7-18(13-17(16)14-23)22-21(24)12-15-5-8-19(27-2)20(11-15)28-3/h5-8,11,13H,4,9-10,12,14H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYDFNXKZWOMRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。